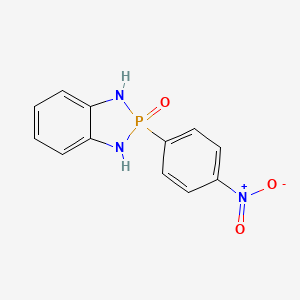
1H-1,3,2-Benzodiazaphosphole, 2,3-dihydro-2-(4-nitrophenyl)-, 2-oxide
Description
NSC 56874, also known as beta-Actin Antibody, is a compound widely used in scientific research. It is a polyclonal antibody that reacts with beta-actin, a highly conserved protein found in all eukaryotic cells. Beta-actin plays a crucial role in cell structure, motility, and integrity, making NSC 56874 an essential tool in various biological studies .
Properties
CAS No. |
7597-40-2 |
|---|---|
Molecular Formula |
C12H10N3O3P |
Molecular Weight |
275.20 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-dihydro-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10N3O3P/c16-15(17)9-5-7-10(8-6-9)19(18)13-11-3-1-2-4-12(11)14-19/h1-8H,(H2,13,14,18) |
InChI Key |
FJZOMILCYLJCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NP(=O)(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The preparation of NSC 56874 involves the immunization of rabbits with a synthetic peptide corresponding to amino acids 2-16 of the beta-actin protein. The resulting antibodies are then purified using protein G affinity chromatography. This method ensures high specificity and affinity of the antibody for beta-actin .
Chemical Reactions Analysis
NSC 56874, being an antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in immunological reactions such as:
Scientific Research Applications
NSC 56874 has a wide range of applications in scientific research:
Cell Biology: It is used to study the cytoskeleton and cell motility by detecting beta-actin in various cell types.
Cancer Research: NSC 56874 helps in understanding the role of beta-actin in cancer cell migration and invasion.
Neuroscience: It is used to investigate the distribution and dynamics of beta-actin in neurons.
Developmental Biology: Researchers use NSC 56874 to study the role of beta-actin during embryonic development.
Mechanism of Action
NSC 56874 exerts its effects by specifically binding to the beta-actin protein. This binding allows researchers to visualize and quantify beta-actin in various experimental setups. The antibody recognizes the epitope within the amino acids 2-16 of beta-actin, enabling precise detection .
Comparison with Similar Compounds
NSC 56874 is unique due to its high specificity for beta-actin. Similar compounds include:
Alpha-Actin Antibody: Targets alpha-actin, another actin isoform found in muscle cells.
Gamma-Actin Antibody: Recognizes gamma-actin, which is present in non-muscle cells.
Phalloidin: A toxin that binds to filamentous actin (F-actin) but lacks the specificity for beta-actin.
NSC 56874 stands out for its ability to specifically detect beta-actin, making it a valuable tool in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


